molecular formula C21H46NO6P B12089962 azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate

azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate

Cat. No.: B12089962
M. Wt: 439.6 g/mol
InChI Key: KSHWVUWZOAKCRK-RRABGKBLSA-O
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Description

Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an azanium ion with a phosphonooxy group and an octadec-9-enoxy chain, making it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate typically involves a multi-step process. One common method includes the reaction of octadec-9-enol with phosphorus oxychloride under controlled conditions to form the phosphonooxy intermediate. This intermediate is then reacted with azanium ions in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate has diverse applications in scientific research, including:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H46NO6P

Molecular Weight

439.6 g/mol

IUPAC Name

azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate

InChI

InChI=1S/C21H42O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h9-10,21H,2-8,11-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/b10-9+;

InChI Key

KSHWVUWZOAKCRK-RRABGKBLSA-O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]

Origin of Product

United States

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